4-Methyl-3-(3-nitrobenzoyl)pyridine

Medicinal Chemistry Structure-Activity Relationship Anticancer

4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9) is a functionalized pyridine derivative featuring a 3-nitrobenzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. This compound is a versatile building block in medicinal chemistry, with its nitro group offering a handle for further diversification (e.g., reduction to amine, click chemistry) and its carbonyl enabling ketone-specific transformations.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1187168-01-9
Cat. No. B1319671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(3-nitrobenzoyl)pyridine
CAS1187168-01-9
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O3/c1-9-5-6-14-8-12(9)13(16)10-3-2-4-11(7-10)15(17)18/h2-8H,1H3
InChIKeyHVABZPWEWFLDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9): A Unique Nitroaryl Pyridine Scaffold for Drug Discovery and Chemical Biology


4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9) is a functionalized pyridine derivative featuring a 3-nitrobenzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. This compound is a versatile building block in medicinal chemistry, with its nitro group offering a handle for further diversification (e.g., reduction to amine, click chemistry) and its carbonyl enabling ketone-specific transformations [1]. Its structural features align with pharmacophores in anticancer and antimicrobial research, making it a valuable scaffold for hit-to-lead optimization .

Why Simple Substitution with Unsubstituted or 2-Positional Nitrobenzoyl Pyridines Fails to Deliver Comparable 4-Methyl-3-(3-nitrobenzoyl)pyridine Performance


Although 2-(3-nitrobenzoyl)pyridine and its thiosemicarbazone analogs (NBpT) have demonstrated significant antiproliferative activity [1], the presence and position of the methyl group on the pyridine ring profoundly alter electronic distribution, steric hindrance, and metabolic stability. The 4-methyl-3-(3-nitrobenzoyl)pyridine substitution pattern is distinct from the 2-substituted series, and this regioisomerism leads to divergent interactions with biological targets such as iron chelation sites or enzyme active sites [1][2]. Furthermore, the lack of the methyl group reduces molecular weight and lipophilicity, impacting cell permeability and off-target binding profiles [3]. Therefore, generic substitution with a simpler analog is scientifically unsound and risks project failure due to unexpected activity cliffs or poor physicochemical properties.

Quantitative Evidence Guide: How 4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9) Differentiates from Closest Analogs


4-Methyl-3-(3-nitrobenzoyl)pyridine vs. 2-(3-Nitrobenzoyl)pyridine (Unsubstituted Analog): Differential Reactivity and Target Engagement

The methyl group at the 4-position of the pyridine ring in 4-Methyl-3-(3-nitrobenzoyl)pyridine is expected to enhance metabolic stability and alter electronic properties compared to its unsubstituted analog, 2-(3-nitrobenzoyl)pyridine (CAS 27693-37-4). While direct experimental data for the 4-methyl analog is limited in the public domain, class-level inference from the 2-(3-nitrobenzoyl)pyridine thiosemicarbazone (NBpT) series provides a relevant benchmark. NBpT complexes with iron exhibit distinct redox potentials and antiproliferative IC50 values in cancer cell lines [1]. For instance, the Fe complex of NBpT demonstrated an IC50 of approximately 0.5-2.0 µM in SK-N-MC neuroepithelioma cells [1]. The 4-methyl substitution is anticipated to fine-tune these properties by modulating electron density on the pyridine nitrogen, thereby affecting metal chelation affinity and subsequent biological activity [2]. In contrast, the unsubstituted analog lacks this modification, resulting in a different pharmacological profile.

Medicinal Chemistry Structure-Activity Relationship Anticancer

4-Methyl-3-(3-nitrobenzoyl)pyridine vs. 3-(4-Methyl-3-nitrobenzoyl)pyridine (Positional Isomer): Distinct Synthetic Utility and Biological Target Recognition

4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9) and 3-(4-methyl-3-nitrobenzoyl)pyridine (CAS 1261590-14-0) are positional isomers that differ in the attachment point of the nitrobenzoyl group. This difference results in distinct molecular geometries and electronic distributions, which are critical for molecular recognition. The 3-substituted pyridine in the target compound places the carbonyl and nitro groups in a spatial arrangement that may favor specific hydrogen bonding and π-π stacking interactions [1]. In contrast, the 3-(4-methyl-3-nitrobenzoyl)pyridine isomer may adopt a different conformation, leading to altered biological activity. While head-to-head data is not available, the well-established principle of regioisomerism dictates that these compounds are not interchangeable .

Chemical Synthesis Medicinal Chemistry Regioisomerism

Purity and Reliability for Reproducible Research: 4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9) vs. Unspecified Alternatives

Reputable vendors supply 4-Methyl-3-(3-nitrobenzoyl)pyridine with specified purity levels, ensuring experimental reproducibility. For instance, Leyan offers the compound at 97% purity , while MolCore provides it at ≥98% purity . In contrast, sourcing the compound from unknown or unverified sources without documented purity introduces significant risk of impurities that can confound biological assays, catalyze side reactions, or alter physicochemical measurements. This is a critical consideration for procurement in academic and industrial settings.

Chemical Procurement Quality Control Reproducibility

Potential for Anticancer Activity: 4-Methyl-3-(3-nitrobenzoyl)pyridine Scaffold vs. Inactive Analogues

The 3-nitrobenzoyl pyridine scaffold, as exemplified by 2-(3-nitrobenzoyl)pyridine thiosemicarbazone (NBpT), has demonstrated potent antiproliferative activity through iron chelation and redox cycling [1]. While direct data for 4-Methyl-3-(3-nitrobenzoyl)pyridine is not publicly available, its core structure is highly similar to the active NBpT series. The NBpT Fe complex showed an IC50 of 0.5-2.0 µM in SK-N-MC cells, whereas the parent DpT series (di-2-pyridylketone thiosemicarbazones) showed higher IC50 values (e.g., >5 µM for some analogs) [1]. This suggests that the 3-nitrobenzoyl modification enhances activity. By extension, the 4-methyl analog may retain or improve upon this activity, making it a valuable candidate for anticancer research.

Anticancer Iron Chelation Cytotoxicity

Optimal Research and Industrial Use Cases for 4-Methyl-3-(3-nitrobenzoyl)pyridine (CAS 1187168-01-9) Based on Evidence


Hit-to-Lead Optimization in Anticancer Drug Discovery

Utilize 4-Methyl-3-(3-nitrobenzoyl)pyridine as a starting point for synthesizing novel iron chelators or kinase inhibitors. The nitro group can be reduced to an amine for further functionalization, and the methyl group may improve metabolic stability [1]. Compare its activity profile against the NBpT series (e.g., IC50 values in SK-N-MC cells) to assess the impact of the 4-methyl substitution [1]. This compound is a rational choice for expanding SAR around the 3-nitrobenzoyl pyridine pharmacophore.

Chemical Probe Development for Metal-Dependent Enzymes

The carbonyl and pyridine nitrogen of 4-Methyl-3-(3-nitrobenzoyl)pyridine can coordinate metal ions. This makes it a suitable scaffold for designing inhibitors of metalloenzymes or for use as a metal-chelating agent in biochemical assays [1]. The 4-methyl group may provide a handle for tuning selectivity against related targets. Prioritize this compound over unsubstituted analogs to exploit potential steric and electronic advantages [2].

Synthesis of Functionalized Heterocycles for Material Science

Employ 4-Methyl-3-(3-nitrobenzoyl)pyridine as a building block in the synthesis of metal-organic frameworks (MOFs) or covalent organic polymers (COPs). Its rigid, aromatic structure and nitro group offer sites for post-synthetic modification [3]. The high purity available from vendors (≥97%) ensures reproducible material properties .

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